3-acetyl-N-ethylbenzamide
Overview
Description
3-acetyl-N-ethylbenzamide is an organic compound with the molecular formula C11H13NO2. It contains a benzene ring substituted with an acetyl group and an ethylamide group. This compound is part of the amide family, which is known for its stability and presence in various biological and synthetic applications .
Scientific Research Applications
3-acetyl-N-ethylbenzamide has diverse applications in scientific research:
Safety and Hazards
While specific safety and hazard information for 3-acetyl-N-ethylbenzamide is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, benzamide, the parent compound, is labeled with the signal word “Warning” and is harmful if swallowed .
Future Directions
Amides are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . They have been widely used in medical, industrial, biological, and potential drug industries . Therefore, the future directions of 3-acetyl-N-ethylbenzamide could involve further exploration in these fields.
Mechanism of Action
Target of Action
It is known that benzamide derivatives, which 3-acetyl-n-ethylbenzamide is a part of, are used in a variety of pharmaceutical drugs . These drugs target a wide range of receptors and enzymes, depending on the specific functional groups attached to the benzamide core .
Mode of Action
Benzamides typically act by binding to their target proteins and modulating their activity . The exact nature of this interaction would depend on the specific target and the functional groups present on the benzamide molecule.
Biochemical Pathways
Benzamides and their derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, pain sensation, and various neurological processes.
Pharmacokinetics
Benzamides in general are known to have good bioavailability and can be administered orally . They are typically metabolized in the liver and excreted in the urine .
Result of Action
Based on the known effects of benzamides, it can be speculated that this compound might have anti-inflammatory, analgesic, or neurological effects .
Action Environment
The action of this compound, like all drugs, can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-acetyl-N-ethylbenzamide are not yet fully understood. It is known that the compound contains multiple bonds, including aromatic bonds, which may allow it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, N-acetylcysteine, a compound with a similar acetyl group, has been shown to promote beneficial effects that support the vital functions of cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound contains a secondary amide and a ketone, which may allow it to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can have significant effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have significant effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that similar compounds can be localized to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .
Preparation Methods
3-acetyl-N-ethylbenzamide can be synthesized through several methods. One common approach involves the reaction of an amine with an acid chloride. For instance, ethylamine can react with 3-acetylbenzoyl chloride under controlled conditions to form this compound . Another method involves the amidation of 3-acetylbenzoic acid with ethylamine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
3-acetyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-acetyl-N-ethylbenzamide can be compared with other similar compounds, such as:
N-ethylbenzamide: Lacks the acetyl group, resulting in different reactivity and applications.
3-acetylbenzamide: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
N-methylbenzamide: Substitutes the ethyl group with a methyl group, altering its physical and chemical properties.
Properties
IUPAC Name |
3-acetyl-N-ethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-12-11(14)10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXLSYIVIATRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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